Journal Name:Polymer Science, Series B
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IF:0
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Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-29 , DOI:
10.1016/j.mtener.2023.101320
The use of ceramic solid electrolytes (SEs) to produce all-solid-state lithium batteries (ASSLBs) can overcome the safety issues related to conventional liquid electrolytes and enable Li batteries to operate at high voltage, therefore producing high power density. To make this happen, one of the most crucial requirements for the SE is to possess a large electrochemical stability window (ESW). Li7La3Zr2O12 (LLZO) solid electrolyte has attracted a lot of attention given its high ionic conductivity and because it was first reported with a very wide ESW (0–9 V vs. Li+/Li). It was not until recently that this value of the ESW was challenged, mainly proving that the oxidation of LLZO happened at a much earlier potential than 9 V. The present manuscript describes a methodology to accurately determine the ESW of doped M:LLZO (M = Al, Ta and Nb). To do so, M:LLZO is processed into a composite with gold powder to allow a large contact surface between SE and conductive gold particles, which maximizes the redox currents. To characterize the ESW, potentiostatic intermittent titration technique (PITT) was used. PITT allowed to remain close to the thermodynamic equilibrium to observe the redox currents. The ESW of M:LLZO was found to be [1.65–3.7] V vs. Li+/Li for all three dopants. The reduction reaction occurring at 1.65 V was evidenced for Al:LLZO through ex situ 7Li nuclear magnetic resonance (NMR) and operando powder X-ray diffraction (PXRD) analyses.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.mtener.2023.101351
The formation of solid electrolyte interphase at the first cycle has raised technical issues of capacity loss in anode materials for lithium-ion batteries. As one solution, using Li-excess Li2NiO2 as a cathode additive aims to compensate for the initial Li+ consumption by anode materials using some of the high irreversible capacity. However, Li2NiO2 is insufficient for satisfying atmospheric stability, which induces spontaneous side reactions (e.g. Li2CO3 and LiOH), resulting in an increase of interfacial resistance for Li+ migration. In addition, the small but significant evolution of oxygen (O2) gas during the charge process over 3.8 V vs. Li/Li+ brings an extra caution for safety concerns. There is no doubt that structural stabilization of Li2NiO2 is a prerequisite for practical use in lithium-ion batteries. In this study, we propose a surface coating of amorphous niobium oxycarbide (NbOxCy) onto Li2NiO2 particles to improve their atmospheric stability, together with suppression of O2 gas evolution. Owing to its distinctive physicochemical properties, NbOxCy is beneficial for enhancing vulnerability to moisture as well as scavenging any residual O2 gas. In practice, the adoption of NbOxCy-coated Li2NiO2 improved electrochemical performance in full cells and was verified as a strategic solution to two fundamental challenges.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-28 , DOI:
10.1016/j.mtener.2023.101297
Perylene diimide (PDIN) derivatives with diverse ionic functionality are prepared and applied to inverted-type non-fullerene organic solar cells (NFOSCs) as the cathode interlayer (CIL). Among PDIN derivatives, PDIN-O is generally applied as the CIL in conventional NFOSCs. As for conventional-type NFOSCs, heat treatment after the deposition of CIL is not necessary because its thermal stability is not considerable. However, the application of PDIN-O as the CIL in inverted-type devices becomes challenging due to the intrinsic property of PDIN-O being unstable under heat treatment and tending to degrade. In this study, we prepare quaternary ammonium salts (PDIN-I and PDIN-Br) and zwitterion (PDIN-BS) as the CIL to enhance thermal stability. We discover PDIN derivatives with diverse ionic functionality can substitute the ZnO layer with the comparable power conversion efficiency. In addition, these CIL retained their original power conversion efficiency after 30 hours of thermal and photo-aging, proving their effectiveness as an oxygen-blocking layer at the device interface. By introducing a diverse ionic functionality to adjust the energy level alignment at the cathode interface, the side group enhances the electron extraction in the devices. This study demonstrates the capacity to regulate CIL and thus provides insight into the fabrication of low-temperature processible ZnO-free NFOSCs.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-09 , DOI:
10.1016/j.mtener.2023.101346
This manuscript covers the synthesis and characterization of a series of titanium based metal-organic aerogels (MOAs) functionalized with copper(II)-metalated porphyrins for their application in visible-light-driven carbon dioxide (CO2) conversion to alcohols. A thorough characterization is performed using a set of spectroscopic and microstructural analysis techniques to reveal the structural and microstructural features that can aid in establishing structure-activity relationships. The parent MOAs consist of metal-organic nanoparticles (5–10 nm) crosslinked into a highly porous microstructure (surface area: 600–800 m2·g−1). The post-synthetic reaction with copper(II) enables the metalation of the tetrapyrrole ring of porphyrin, which is confirmed by analyzing the absorption and luminescence spectra. High-angle annular dark-field electron microscopy imaging demonstrates a uniform distribution of the metalation throughout the nanoparticles that compose the material. The CO2 photoreduction experiments performed in an optofluidic microreactor show that the metalation markedly invigorates the total alcohol (methanol and ethanol) production rates and apparent quantum yields (AQY), from 21 to 367 μmol·g−1·h−1 (AQY: 0.4–7%) prior to metalation to values of 356–642 μmol·g−1·h−1 (AQY: 11–20%). Additionally, the metalation inverts the selectivity towards ethanol, increasing from 0–12% in the parent MOA to 67–76% after incorporating Cu(II).
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.mtener.2023.101343
Perovskite solar cells (PSCs) have garnered significant attention due to their high efficiency and low cost, making them a promising contender for the future of photovoltaic (PV) technology. Stable and controllable preparation of high-efficiency PSCs is crucial for the advancement of perovskite PV technology's industrialization. Herein, we demonstrate an additive-assisted blade-coating technique that boasts a wide air knife pressure window processing, making it ideal for the scalable deposition of perovskite films. KSCN was added to the perovskite precursor to induce an extra endothermic reaction, which effectively reduced the solvent evaporation rate, broadened the processing window, and slowed down the nucleation and crystallization process of the perovskite film. Moreover, the introduction of K+ led to the suppression of the formation of metal Pb0 and iodine vacancies in the film. Therefore, the high-quality perovskite films with full coverage, larger grains, higher crystallinity, fewer defects, as well as large-scale uniformity can be obtained under variable air knife pressure. As a result, power conversion efficiencies of 20.40% for small-area (0.07 cm2) blade-coated PSCs and 17.62% for perovskite solar modules with an active area of 10.00 cm2 were achieved. The proposed blade-coating technique with a wide processing window holds great potential for the commercialization of perovskite PV technology.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-01 , DOI:
10.1016/j.mtener.2023.101340
The Lab-to-Fab transfer from cell to large-area flexible semitransparent organic photovoltaic (OPV) module by the slot-die coating based on halogen-free host solvent and under ambient air environment is developed. The bulk heterojunction structure (BHJ) and formation mechanism of slot-die-coated active layer on flexible substrate are different from those usually reported. The relationship among processing, film thickness/BHJ morphology, transmittance and performance for the slot-die-coated module, and the optimum strategy are studied in this article. The flexible semitransparent modules with active areas of 45 and 22.5 cm2 have the average visible transmittance of 21.3%–16.7%. The corresponding average power conversion efficiency (PCE) values are 4%–6.2%. The highest PCE can achieve 7.8%. Compared to all large-area flexible semitransparent slot-die-coated OPV modules reported with PCEs (usually ≤5%), the modules prepared here have the best PCE. The electric behavior and stability of these OPV modules and a Si-PV panel under the greenhouse test are studied. Among the stability data (usual T80 lifetime ≤100 days) reported for semitransparent flexible OPV modules under greenhouse test, the T80 lifetime of the OPV modules prepared here can reach 200 days and also remain the highest PCE with the least burn-in loss.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-05-18 , DOI:
10.1016/j.mtener.2023.101332
The efficiency of Bi2Te3 thermoelectric generators is strongly constrained by the fact that n-type alloys always perform poorly thermoelectrically compared to their p-type counterparts. Here, we report an efficient method for improving the thermoelectric performance of n-type Bi2Te2.69Se0.33Cl0.03 by incorporating Ag8SnSe6. The incorporation of Ag8SnSe6 increases the carrier effective mass as a result of dissolved Ag and Sn atoms in Bi2Te2.69Se0.33Cl0.03, which in turn enhances the Seebeck coefficient. The thermal conductivity of Bi2Te2.69Se0.33Cl0.03 also decreases due to multiscale phonon scattering from both the residual Ag8SnSe6 second phase and point defects. Consequently, we achieve a high ZT of 1.24 at 353 K and a high average ZT of 1.12 for temperatures in the range of 300–433 K in Bi2Te2.69Se0.33Cl0.03 + 1 wt% Ag8SnSe6, which are respectively ∼ 27.42% and ∼ 26.78% larger than those of Bi2Te2.69Se0.33Cl0.03. Furthermore, a device with two couples of n-p thermoelectric legs based on 1 wt% Ag8SnSe6 n-type legs shows a greater cooling temperature drop (28%) than that of the Bi2Te2.69Se0.33Cl0.03 n-type legs device. The high thermoelectric and mechanical performance (83.4 HV) of Ag8SnSe6 incorporation in n-type Bi2Te3 makes them strong candidates for practical applications.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-15 , DOI:
10.1016/j.mtener.2023.101312
Energy conversion from chemical to electrical energy through electrochemical processes using fuel cells is a promising advanced technology to address global environmental issues. However, the development of cathode materials for proton exchange membrane fuel cells (PEMFCs) still faces challenges due to their practical requirements for activity and stability. Introducing oxides into the electrocatalysts is an important way to improve performance. Here, we propose a one-pot hydrothermal synthesis to load Pt and TiO2 nanoparticles (NPs) onto the treated carbon (TC). Through the TiO2 reconciliation between the Pt NPs and the carbon support, the tightly bound Pt–TiO2–TC electrocatalyst shows excellent activity and stability in the oxygen reduction reaction (ORR) due to the strong electronic interaction. At 0.9 V vs. reversible hydrogen electrode, the Pt–TiO2–TC electrocatalyst has about twice the specific activity (SA) and mass activity (MA) of commercial Pt/C. Moreover, the decline of Pt- SA and MA in Pt–TiO2-TC after the accelerated durability test (ADT) was 4.2% and 12.3%, respectively. Therefore, we strongly recommend hybrid metal-oxide-carbon materials with high conductivity, electronic interaction, and carbon corrosion resistance as support materials for Pt NPs to develop Pt-based electrocatalysts for fuel cell applications.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.mtener.2023.101369
Three random D-A copolymers containing thienopyrroledione (TPD) and benzodithiophene (BDT) named P-HBT-T, P-FBT-T and P-FBT-O were synthesized. The effects of side chains on BDT and fluorination to benzothiadiazole on the photovoltaic performances of fabricated solar cells were investigated. The HOMO levels of the polymers were −5.51, −5.57, and −5.65 eV for P-HBT-T, P-FBT-T, and P-FBT-O, respectively, suggesting low-lying HOMO energy levels. The optimized weight ratios of the polymer to PC71BM were determined as 1:2 with 24 mg/mL blend concentration for all polymers, and the maximum PCEs of the devices were 7.35%, 7.76%, and 9.21% for P-HBT-T, P-FBT-T, and P-FBT-O, respectively, after optimizations with 1,8-diiodooctane (DIO) and 1-chloronaphthalene (CN). Trap-assisted recombination and bimolecular recombination loss mechanisms, which are power conversion efficiency (PCE) limiting mechanisms, were examined for all devices. The morphological and topographical properties were investigated using transmission electron microscopy (TEM) and atomic force microscopy (AFM), respectively. Our findings demonstrate that P-FBT-O bearing OSCs emerged as the best-performing device due to its deeper HOMO level, high molecular weight, lower trap-assisted and bimolecular recombination and superior morphology.
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-17 , DOI:
10.1016/j.mtener.2023.101313
Superior high voltage performance of LiCoO2 (LCO) is rarely achieved due to severe structure destruction and side reactions at high voltage. Here, a facile solid-state-reaction strategy via co-doping trace Mg and F ions using MgO and LiF sources is proposed. Trace Mg and F co-doped LCO (LCO-MF) achieves superb rate capability and long-term cycling stability both in half and full cells, such as a capacity of 124 mAh/g at 20 C (1 C = 280 mA/g), a capacity retention of 80.8% after 500 cycles at 4.6 V (1 C) in half cell, and a capacity retention of 92.3% after 2200 cycles at 4.5 V (1 C) in full cell. Mg predominantly pillars and stabilizes the Li channels to promote Li+ transport and phase transitions effectively, especially at high voltages, and F weakens the oxygen repulsion to improve electronic conduction and suppresses the release of oxygen and thus stabilizes the surface, which synergistically stabilizes structure and surface effectively. The strategy of simultaneously enhancing structure reversibility and stabilizing surface for performance improvement of LCO via co-doping and optimizing trace dual cations and anions during one-pot solid-state synthesis is suitable for mass production.
Supplementary Information
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